molecular formula C7H12ClNO2 B1377550 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl CAS No. 1628783-92-5

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl

Cat. No. B1377550
M. Wt: 177.63 g/mol
InChI Key: CMKFQJXXRCVMPF-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl is a chemical compound with the molecular formula C7H11NO2 . It is a white to yellow solid and has a molecular weight of 141.17 g/mol .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability . Another synthesis approach uses mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .


Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hcl is characterized by a bicyclic heptane ring with a nitrogen atom and a carboxylic acid group . The InChI code for this compound is 1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H .


Chemical Reactions Analysis

The core of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hcl has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 141.17 g/mol . It has a topological polar surface area of 49.3 Ų and a rotatable bond count of 1 . The compound is a white to yellow solid .

Scientific Research Applications

Synthesis and Medicinal Chemistry Building Block

  • 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl has been synthesized and studied for its potential as a unique building block in medicinal chemistry. The optimized synthetic route involves diazomalonate insertion, intramolecular cyclization, and chemoselective reduction of the resulting lactam, highlighting its utility in creating novel compounds (Napolitano et al., 2010).

Novel Morpholine-Based Building Block

  • Bridged bicyclic morpholines, like 3-oxa-6-azabicylo[3.1.1]heptane, are important in medicinal chemistry as compact modules. They offer similar lipophilicity to morpholine and are achiral, making them valuable for drug discovery applications (Walker et al., 2012).

Conformationally Constrained Amino Acids

  • The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, has been reported. These compounds have practical syntheses and are valuable for their conformational constraints, making them useful in the design of peptidomimetics and peptide engineering (Radchenko et al., 2009).

Advanced Building Blocks for Drug Discovery

  • The synthesis of substituted 3-azabicyclo[3.2.0]heptanes, closely related to 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hcl, presents a rapid two-step method using common chemicals. This process is significant for producing advanced building blocks in drug discovery (Denisenko et al., 2017).

Future Directions

The future directions for the study and application of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hcl could include further exploration of its synthesis methods, potential applications in drug development, and detailed studies of its physicochemical properties .

properties

IUPAC Name

3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQJXXRCVMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

CAS RN

1628783-92-5
Record name 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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